molecular formula C19H15N3O3 B4108771 N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine

N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine

Cat. No. B4108771
M. Wt: 333.3 g/mol
InChI Key: AJRLFWZZRHSNQZ-UHFFFAOYSA-N
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Description

N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine, also known as BFP, is a novel amino acid derivative that has garnered significant attention in the scientific community due to its potential applications in biochemical and physiological research. BFP is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of extensive research. In

Scientific Research Applications

Antiproliferative and Anticancer Properties

N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine derivatives have demonstrated antiproliferative activity against various cancer cell lines. Researchers have investigated their cytotoxic effects on lung cancer (A459), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells, with promising results . These compounds could potentially serve as leads for developing novel anticancer agents.

Antiviral Potential

Exploring the antiviral activity of N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine derivatives is crucial. Their structural features could make them effective against viral infections, including RNA viruses like influenza and coronaviruses. Researchers should investigate their interactions with viral proteins and replication processes.

Antioxidant Properties

The phenylalanine moiety in N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine suggests antioxidant potential. Antioxidants play a crucial role in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Investigating the radical-scavenging abilities of these derivatives is essential.

Drug Delivery Systems

Researchers can explore N-1benzofuro[3,2-d]pyrimidin-4-ylphenylalanine as a building block for drug delivery systems. Its unique structure could facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. Considerations include conjugating the compound to nanoparticles or designing prodrugs.

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(24)14(10-12-6-2-1-3-7-12)22-18-17-16(20-11-21-18)13-8-4-5-9-15(13)25-17/h1-9,11,14H,10H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRLFWZZRHSNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.